Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1186311-18-1
VCID: VC3372199
InChI: InChI=1S/C16H23IN2O4/c1-16(2,3)23-15(20)19-8-7-11(9-19)10-22-14-12(21-4)5-6-13(17)18-14/h5-6,11H,7-10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC(=N2)I)OC
Molecular Formula: C16H23IN2O4
Molecular Weight: 434.27 g/mol

Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate

CAS No.: 1186311-18-1

Cat. No.: VC3372199

Molecular Formula: C16H23IN2O4

Molecular Weight: 434.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate - 1186311-18-1

Specification

CAS No. 1186311-18-1
Molecular Formula C16H23IN2O4
Molecular Weight 434.27 g/mol
IUPAC Name tert-butyl 3-[(6-iodo-3-methoxypyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H23IN2O4/c1-16(2,3)23-15(20)19-8-7-11(9-19)10-22-14-12(21-4)5-6-13(17)18-14/h5-6,11H,7-10H2,1-4H3
Standard InChI Key DWIGUBVOWDPBEV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC(=N2)I)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC(=N2)I)OC

Introduction

Physical and Chemical Properties

The physical state of this compound at room temperature is expected to be a solid, based on its molecular weight and the presence of aromatic and heterocyclic rings that typically contribute to intermolecular forces such as π-π stacking and hydrogen bonding. These structural features influence important physical properties such as melting point, solubility, and stability under various conditions, which are critical considerations for its handling and application in synthetic procedures.

From a solubility perspective, the compound likely exhibits good solubility in organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide, due to the presence of both polar and non-polar functional groups. The tert-butyl ester group enhances its solubility in organic solvents, while potentially limiting its solubility in aqueous environments. This solubility profile is advantageous for its use in organic synthesis and medicinal chemistry applications where reactions are commonly performed in organic media.

The compound's stability is influenced by several structural features. The tert-butyloxycarbonyl protecting group on the pyrrolidine nitrogen provides stability against nucleophilic attack but is susceptible to cleavage under acidic conditions. The iodine atom at the 6-position of the pyridine ring is a reactive site that can participate in various transformations, including cross-coupling reactions, making it a valuable synthetic handle for further modifications.

Table 1: Key Physicochemical Properties of Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate

PropertyValueSignificance
Molecular Weight434.27 g/molInfluences permeability, solubility, and synthetic utility
Molecular FormulaC16H23IN2O4Defines atomic composition and potential reactivity
Structural FeaturesPyrrolidine ring, pyridine ring, tert-butyl groupDetermines three-dimensional conformation and reactivity
Expected Physical StateSolid at room temperatureAffects handling and storage requirements
Predicted LogPModerately lipophilicImpacts membrane permeability and absorption
Functional GroupsCarbamate, ether, methoxy, iodideProvides sites for chemical modifications

Synthesis and Preparation Methods

The synthesis of Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate typically involves a multi-step synthetic pathway that requires careful control of reaction conditions and purification procedures. The synthetic route generally begins with appropriately substituted starting materials, focusing on the construction of the key structural elements and their subsequent assembly into the final molecular architecture.

One common synthetic approach involves the initial preparation of the pyrrolidine ring system, which is then protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atom during subsequent transformations. This protection step typically employs di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base, such as triethylamine or sodium hydroxide, to introduce the Boc protecting group onto the pyrrolidine nitrogen atom. This protected pyrrolidine derivative serves as a key intermediate for further functionalization.

StepReaction TypeReagentsConditionsKey Intermediate
1ProtectionPyrrolidine, Boc2O, BaseRoom temperature, organic solventN-Boc-pyrrolidine
2FunctionalizationN-Boc-pyrrolidine, hydroxylation reagentsControlled temperatureHydroxymethyl intermediate
3Preparation of pyridinePyridine precursor, iodination and methoxylation reagentsVarious conditions6-iodo-3-methoxypyridine
4CouplingFunctionalized pyrrolidine, functionalized pyridineBase, suitable solventFinal product
5PurificationChromatography, crystallizationOptimized conditionsPure target compound

Industrial production of this compound may involve similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. Continuous flow chemistry techniques and automated synthesis platforms may be employed to enhance productivity and reproducibility in large-scale preparations. Specific reaction parameters, including solvent choice, temperature profiles, and catalyst systems, are carefully optimized to maximize yield and purity while minimizing the formation of unwanted byproducts.

Chemical Reactivity

The chemical reactivity of Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate is defined by the various functional groups present in its structure, each offering distinct possibilities for chemical transformations and modifications. Understanding these reactivity patterns is essential for developing synthetic strategies that utilize this compound as a building block in the preparation of more complex molecules with specific structural and functional properties.

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is susceptible to acid-catalyzed hydrolysis, typically using trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents. This deprotection reaction reveals the secondary amine of the pyrrolidine ring, which can then undergo various nitrogen-centered reactions, including acylation, alkylation, or coupling with carboxylic acids to form amide bonds. This selective deprotection strategy is commonly employed in peptide synthesis and medicinal chemistry to introduce new functionalities at the nitrogen position.

Reactive SitePotential TransformationsTypical ReagentsApplications
Boc GroupDeprotectionTFA, HCl in dioxaneReveals pyrrolidine NH for further functionalization
Iodine (6-position)Cross-coupling reactionsPd catalysts, coupling partnersIntroduction of C-C or C-heteroatom bonds
Methoxy GroupDemethylationBBr3, thiolsGeneration of hydroxyl group for further modification
Pyrrolidine RingStereochemical modificationsVarious reagentsControl of stereochemistry at C-3 position
Oxymethyl BridgeCleavage (under harsh conditions)Strong acids, reducing agentsSeparation of molecular fragments

Applications in Chemical Research

Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate serves as a valuable intermediate in various chemical research applications, particularly in the fields of medicinal chemistry, drug discovery, and materials science. Its complex structure, featuring multiple functional groups and reactive sites, makes it an ideal building block for the synthesis of more elaborate molecular architectures with specific properties and functions.

In medicinal chemistry, this compound provides a versatile scaffold for the development of potential therapeutic agents. The pyrrolidine ring is a privileged structure found in numerous bioactive compounds and approved drugs, including antibiotics, antihypertensives, and antipsychotics. The ability to selectively functionalize the pyrrolidine ring at specific positions allows medicinal chemists to explore structure-activity relationships and optimize the pharmacological properties of lead compounds during the drug discovery process.

The presence of the iodine atom at the 6-position of the pyridine ring enables various cross-coupling reactions that can introduce diverse structural elements, expanding the chemical space that can be explored using this intermediate. This feature is particularly valuable in the context of library synthesis, where numerous analogs with different substituents can be prepared from a common precursor to identify compounds with improved biological activity or drug-like properties.

In synthetic organic chemistry, the compound serves as a model system for developing and optimizing new synthetic methodologies, particularly those involving heterocyclic chemistry, protection-deprotection strategies, and selective functionalization of complex molecules. The challenges associated with synthesizing and manipulating such a multi-functional compound provide opportunities for advancing synthetic techniques and establishing new protocols for chemical transformations.

The compound may also find applications in chemical biology as a precursor to molecular probes or chemical tools designed to study biological systems. The ability to introduce bioorthogonal functional groups or reporter moieties through the reactive sites present in this compound enables the development of sophisticated molecular tools for investigating biological processes or detecting specific biomolecules.

In materials science and polymer chemistry, derivatives of this compound could potentially serve as monomers or cross-linking agents in the preparation of functional materials with specific properties. The heterocyclic components and diverse functional groups provide opportunities for creating materials with tailored electronic, optical, or mechanical characteristics for various technological applications.

Structural Comparison with Analogous Compounds

Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate belongs to a broader family of heterocyclic compounds featuring protected nitrogen-containing rings connected to substituted aromatic or heteroaromatic systems. Comparing this compound with structurally analogous molecules provides valuable insights into the relationships between structural variations and their effects on physical, chemical, and potential biological properties.

Table 4: Structural Comparison with Analogous Compounds

CompoundKey Structural FeaturesMolecular FormulaMolecular Weight (g/mol)Distinctive Properties
Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylateIodinated methoxypyridine connected to Boc-protected pyrrolidine via oxymethyl bridgeC16H23IN2O4434.27Cross-coupling potential at iodine position, protected pyrrolidine nitrogen
2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterMethylpyridazine connected to Boc-protected pyrrolidine via sulfanylmethyl bridgeC13H18N2O2S270.36Sulfur linkage, different heteroaromatic system (pyridazine)
tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate3-Methoxypyridine directly connected to Boc-protected azetidine with hydroxyl groupC14H20N2O4280.32Four-membered azetidine ring instead of pyrrolidine, direct C-C connection

One significant structural difference between these compounds lies in the heterocyclic nitrogen-containing ring system. While Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate features a five-membered pyrrolidine ring, tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate contains a four-membered azetidine ring. This difference in ring size affects the conformational properties, ring strain, and potentially the reactivity and biological activity of these compounds. The smaller azetidine ring typically exhibits higher ring strain, which can influence its stability and propensity to undergo ring-opening reactions under certain conditions.

Another notable variation is the nature of the connection between the nitrogen-containing ring and the aromatic or heteroaromatic component. In Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate, this connection is established through an oxymethyl bridge (CH2-O-), creating a flexible linkage. In contrast, 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester features a sulfanylmethyl bridge (CH2-S-), introducing a different electronic character and bond geometry due to the larger sulfur atom. In tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate, the connection is a direct carbon-carbon bond, resulting in a more rigid structure with different spatial arrangements of the molecular components.

The heteroaromatic components also differ significantly among these compounds. Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate contains a 6-iodo-3-methoxypyridine moiety, while 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester features a 6-methylpyridazine system. These differences in the heteroaromatic ring structure, including the number and position of nitrogen atoms and the nature of substituents, influence the electronic properties, basicity, and potential interactions with biological targets.

The substituents on these heteroaromatic rings represent another source of structural diversity. The iodine atom in Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate provides a reactive site for further functionalization through cross-coupling reactions, while the methyl group in 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester offers different steric and electronic properties but limited synthetic versatility.

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